molecular formula C13H11ClFNO3S B10964367 N-(4-chloro-2-fluorophenyl)-3-methoxybenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10964367
M. Wt: 315.75 g/mol
InChI Key: MDLJZDHEHZVSFO-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a sulfonamide, a methoxy group, and halogenated phenyl rings, contributes to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11ClFNO3S

Molecular Weight

315.75 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-13-6-5-9(14)7-12(13)15/h2-8,16H,1H3

InChI Key

MDLJZDHEHZVSFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Halogenation: The initial step involves the nitration of 3-methoxybenzene to introduce a nitro group, followed by halogenation to add chlorine and fluorine atoms to the aromatic ring.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.

    Sulfonation: The resulting amine undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.

    Coupling Reaction: Finally, the sulfonamide is coupled with 4-chloro-2-fluoroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide often employs similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The sulfonamide group can also participate in redox reactions.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce phenolic or carbonyl-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.

Industry

In industry, N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The halogenated phenyl rings enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-fluorophenyl)benzenesulfonamide
  • N-(4-Chloro-2-fluorophenyl)-2-methoxybenzenesulfonamide
  • N-(4-Chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(4-Chloro-2-fluorophenyl)-3-methoxybenzenesulfonamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its stability and lipophilicity, making it more effective in crossing biological membranes and reaching its targets.

This detailed overview provides a comprehensive understanding of N-(4-chloro-2-fluorophenyl)-3-methoxybenzene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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